2-Amino-5-(trifluoromethoxy)benzyl alcohol
Overview
Description
2-Amino-5-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethoxy)benzyl alcohol typically involves the introduction of the trifluoromethoxy group onto a benzyl alcohol derivative. One common method includes the nucleophilic aromatic substitution reaction where a suitable precursor, such as 2-nitro-5-(trifluoromethoxy)benzyl alcohol, is reduced to the corresponding amino compound using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂) under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro precursor can be reduced to the amino compound using hydrogenation techniques.
Substitution: The amino group can undergo various substitution reactions, including acylation and alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (Et₃N).
Major Products:
Oxidation: 2-Amino-5-(trifluoromethoxy)benzaldehyde or 2-Amino-5-(trifluoromethoxy)benzoic acid.
Reduction: this compound.
Substitution: Various amides or secondary amines depending on the substituents used.
Scientific Research Applications
2-Amino-5-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethoxy)benzyl alcohol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-4-(trifluoromethoxy)benzyl alcohol
- 2-Amino-5-(trifluoromethyl)benzyl alcohol
Comparison: 2-Amino-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both an amino group and a trifluoromethoxy group on the benzyl alcohol framework. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability, which may not be present in similar compounds. The trifluoromethoxy group, in particular, is known for its ability to improve the bioavailability and metabolic stability of pharmaceutical compounds, making this compound a valuable compound in drug development.
Properties
IUPAC Name |
[2-amino-5-(trifluoromethoxy)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)14-6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVLWVPGKIYASZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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